molecular formula C14H16N4O3 B254136 Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate

Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate

Cat. No. B254136
M. Wt: 288.3 g/mol
InChI Key: WFXYSQOQIBXOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate, also known as IMD-0354, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses. In

Mechanism of Action

Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is essential for the activation of NF-κB. By inhibiting the activity of IKKβ, Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate prevents the activation of NF-κB and downstream inflammatory responses. This mechanism of action has been shown to be effective in various disease models, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Biochemical and Physiological Effects
Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate has been shown to have anti-inflammatory effects in various disease models. In a study on rheumatoid arthritis, Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate was found to reduce joint inflammation, bone destruction, and cartilage damage. In another study on multiple sclerosis, Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate was found to reduce inflammation and demyelination in the central nervous system. In addition, Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate has been shown to have anti-cancer and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines and to reduce the replication of viruses such as HIV and hepatitis B.

Advantages and Limitations for Lab Experiments

Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various disease models. However, there are also some limitations to using Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate in lab experiments. It may have off-target effects on other signaling pathways, and its efficacy may vary depending on the disease model and experimental conditions.

Future Directions

There are several future directions for research on Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the investigation of the potential therapeutic applications of Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate in other disease conditions, such as cancer and viral infections. In addition, there is a need for further studies to determine the optimal dosage and administration of Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate in humans. Overall, Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate has shown great promise as a potential therapeutic agent for various disease conditions, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate involves several steps, starting with the reaction between 2-aminobenzoic acid and isopropyl chloroformate to form isopropyl 2-aminobenzoate. This intermediate is then reacted with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid to form Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate. The final product is purified using a combination of column chromatography and recrystallization.

Scientific Research Applications

Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. This makes Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate a potential candidate for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

Product Name

Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate

Molecular Formula

C14H16N4O3

Molecular Weight

288.3 g/mol

IUPAC Name

propan-2-yl 3-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate

InChI

InChI=1S/C14H16N4O3/c1-8(2)21-13(19)10-5-4-6-11(7-10)15-12-9(3)17-18-14(20)16-12/h4-8H,1-3H3,(H2,15,16,18,20)

InChI Key

WFXYSQOQIBXOSC-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2=CC=CC(=C2)C(=O)OC(C)C

Canonical SMILES

CC1=NNC(=O)N=C1NC2=CC=CC(=C2)C(=O)OC(C)C

Origin of Product

United States

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